2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Overview
Description
“2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine” is a chemical compound with the molecular formula C11H15NO2. It contains a total of 30 bonds, including 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, 1 aromatic ether, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two six-membered rings and one ten-membered ring . It also contains an aromatic pyridine ring and two ether groups .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 209.24 g/mol.Scientific Research Applications
Synthesis of Hydrazides Based on Pyridoxine Derivatives for Antimycobacterial Activity : This research focused on synthesizing pyridoxine derivatives and testing their antimycobacterial activity. The study found that the synthesized hydrazides showed no antimycobacterial activity (Khaziev et al., 2018).
Novel Analogues of Pyridines as Therapeutic Agents : This study involved the synthesis of novel analogues of the pyridine core, highlighting the potential of these compounds as intermediates for developing new therapeutic agents (Bartolomea et al., 2003).
Fe(III)-meso-tetra(pyridyl)porphyrins in Oxygen Reduction : This research demonstrated that Fe(III)-meso-tetra(pyridyl)porphyrins are effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions, with specific derivatives showing enhanced selectivity (Matson et al., 2012).
Synthesis of 3-Substituted Pyridines for Drug Discovery : This study presented methods for selectively introducing substituents on the pyridine ring, creating potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).
First Synthesis of 4-Chloro-2,2-Difluoro Pyridine : This research reported the first synthesis of a 5-aza-derivative of the 2,2-difluorobenzodioxole, suggesting its utility for further functionalization in medicinal chemistry (Catalani et al., 2010).
Synthesis of 2-Substituted Pyridine Derivatives : This study explored the synthesis of various 2-substituted pyridines, demonstrating how reaction conditions affect product distribution (Soukri et al., 2000).
Synthesis of New Compounds with Pyridine Heterocyclic System : The research focused on synthesizing new compounds containing the pyridine heterocyclic system, offering potential for further chemical transformations (Soukri et al., 2003).
Synthesis and Antitumor Activity of Pyridoxine Alkenyl Derivatives : This study developed a method for synthesizing pyridoxine alkenyl derivatives, some of which exhibited in vitro antitumor activity (Pugachev et al., 2016).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding exposure and using personal protective equipment .
Properties
IUPAC Name |
2,2,5,8-tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-12-8(2)10-9(7)6-13-11(3,4)14-10/h5H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSJPKDZKRQEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1COC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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